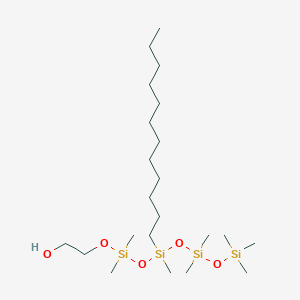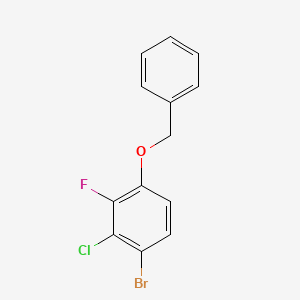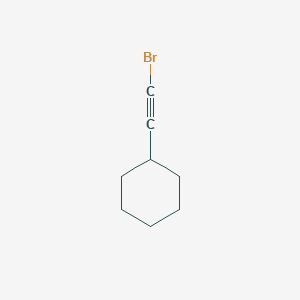
(Bromoethynyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bromoethynyl)cyclohexane is an organic compound with the molecular formula C8H11Br It is a derivative of cyclohexane, where a bromoethynyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(Bromoethynyl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of cyclohexane followed by the introduction of an ethynyl group. The reaction typically requires a brominating agent such as bromine (Br2) and a catalyst to facilitate the addition of the bromo group to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(Bromoethynyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens or hydrogen.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Addition: Halogens like chlorine (Cl2) or bromine (Br2) are used in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexane derivatives, while addition reactions can produce dihalogenated compounds .
Scientific Research Applications
(Bromoethynyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Bromoethynyl)cyclohexane involves its interaction with molecular targets through its bromo and ethynyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Bromocyclohexane: Similar in structure but lacks the ethynyl group.
Cyclohexylmethyl bromide: Contains a bromomethyl group instead of a bromoethynyl group
Uniqueness
(Bromoethynyl)cyclohexane is unique due to the presence of both bromo and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
66684-39-7 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
2-bromoethynylcyclohexane |
InChI |
InChI=1S/C8H11Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-5H2 |
InChI Key |
NNWNSPVYMRKLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


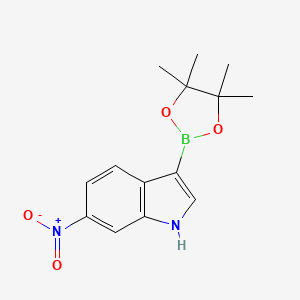
![(2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate](/img/structure/B12096898.png)
![3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B12096901.png)



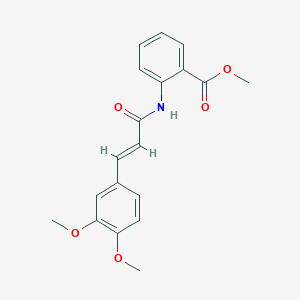

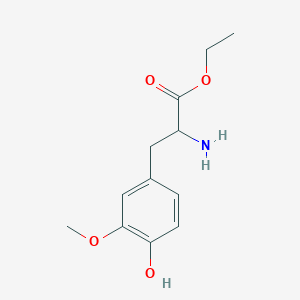
![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)

![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)
